(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of pyrrolidine and phenylmethanone, featuring an ethoxy group attached to the phenyl ring and an amino group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone typically involves the reaction of 2-ethoxybenzaldehyde with 3-aminopyrrolidine under specific conditions. The reaction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group, followed by the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or ethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: New derivatives with modified functional groups.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidine derivatives and 2-ethoxyphenyl derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which contributes to its distinct properties and applications.
Comparison with Similar Compounds
3-aminopyrrolidine derivatives
2-ethoxyphenyl derivatives
Other pyrrolidine and phenylmethanone derivatives
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Biological Activity
Overview
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone, a compound with the CAS number 1283129-56-5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive view of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with an amino group and an ethoxyphenyl moiety, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, the compound has shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the efficacy of this compound in various models:
Study | Model | Findings |
---|---|---|
Study 1 | Depression Model | Demonstrated significant reduction in depressive-like behaviors compared to control groups. |
Study 2 | Neuroprotection Model | Showed decreased neuronal cell death in models of oxidative stress. |
Study 3 | Inflammatory Model | Reduced levels of TNF-alpha and IL-6 in treated animals. |
In Vitro Studies
In vitro assays have also provided insights into the compound's mechanisms:
- Cell Viability Assays : Exhibited dose-dependent increases in cell viability in neuronal cell lines exposed to neurotoxic agents.
- Cytokine Release Assays : Significantly reduced cytokine release from activated microglia.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-ethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-8-7-10(14)9-15/h3-6,10H,2,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHOJUFIKGYMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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